Dichlorprop-P

Description

Properties

IUPAC Name |

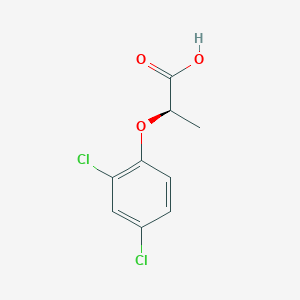

(2R)-2-(2,4-dichlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHCENGPTKEIGP-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034851 | |

| Record name | Dichlorprop-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with naphthalene odor; [Reference #1] | |

| Record name | Dichlorprop-P | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000046 [mmHg] | |

| Record name | Dichlorprop-P | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15165-67-0 | |

| Record name | (+)-Dichlorprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15165-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorprop-P [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015165670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorprop-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-(+)-2-(2,4-dichlorophenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanoic acid, 2-(2,4-dichlorophenoxy)-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORPROP-P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UD1MQP96O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dichlorprop-P chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorprop-P, the (R)-enantiomer of 2-(2,4-dichlorophenoxy)propanoic acid, is a selective systemic herbicide and plant growth regulator.[1] As a member of the phenoxyalkanoic acid class of herbicides, it functions as a synthetic auxin, mimicking the effects of natural plant growth hormones to induce uncontrolled and lethal growth in susceptible broadleaf weeds.[1] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, mechanism of action, and analytical methodologies related to this compound.

Chemical Structure and Properties

This compound is a chiral molecule, with the herbicidal activity residing exclusively in the (R)-(+)-enantiomer.[1] Originally, it was marketed as a racemic mixture, but modern synthesis methods allow for the production of the enantiomerically pure form.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2R)-2-(2,4-dichlorophenoxy)propanoic acid |

| CAS Number | 15165-67-0 |

| Chemical Formula | C₉H₈Cl₂O₃ |

| Molecular Weight | 235.06 g/mol |

| Canonical SMILES | CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl |

| InChI | InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m1/s1 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | White solid | |

| Melting Point | 116-120 °C | |

| Boiling Point | 215 °C | |

| Water Solubility | 720 mg/L at 20 °C | |

| Vapor Pressure | 4.6 x 10⁻⁷ mmHg | |

| logP | 3.4 |

Synthesis of Dichlorprop (B359615)

A common method for the synthesis of dichlorprop involves the reaction of 2,4-dichlorophenol (B122985) with 2-chloropropionic acid in the presence of a base.

Experimental Protocol: Synthesis of 2-(2,4-dichlorophenoxy)propionic acid

This protocol describes a general method for the synthesis of dichlorprop. To obtain the enantiomerically pure this compound, a chiral resolution step or an enantioselective synthesis strategy would be required.

Materials:

-

2,4-dichlorophenol (1 mol, 163g)

-

2-chloropropionic acid (1 mol, 109g)

-

Potassium hydroxide (B78521) (2 mol, 125g)

-

Dimethyl sulfoxide (B87167) (DMSO) (300-400ml)

-

Dimethylaminopyridine (catalytic amount, e.g., 1.5-4g)

-

Sulfuric acid (for neutralization)

-

n-Hexane (for purification)

Procedure:

-

In a 1000ml reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 2,4-dichlorophenol, DMSO, 2-chloropropionic acid, potassium hydroxide, and dimethylaminopyridine.

-

Stir the mixture and heat to a controlled temperature (e.g., 20-80 °C) for a specified duration (e.g., 8-10 hours).

-

After the reaction is complete, maintain the temperature and neutralize the mixture by the dropwise addition of sulfuric acid.

-

Filter the mixture to remove any inorganic salts.

-

Distill the solvent under reduced pressure to obtain the crude solid product.

-

Add n-hexane to the solid, stir, and cool to room temperature to precipitate the product.

-

Filter the solid product, which is 2-(2,4-dichlorophenoxy)propionic acid, and dry.

Mechanism of Action: Synthetic Auxin

This compound acts as a synthetic auxin, disrupting the normal hormonal balance in plants that regulates cell division, cell enlargement, and protein synthesis. This leads to abnormal and excessive cell division and growth, ultimately damaging the vascular tissue and causing plant death. The primary molecular mechanism involves the perception of the auxin signal and subsequent changes in gene expression.

Experimental Protocols: Analytical Methods

Accurate and sensitive analytical methods are crucial for monitoring this compound residues in environmental and biological samples. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed techniques.

GC-MS Analysis of this compound in Soil

This protocol outlines a method for the determination of this compound residues in soil.

1. Extraction:

-

Weigh 10.0g of soil into a 50 mL screw-cap polypropylene (B1209903) centrifuge tube.

-

Add 20 mL of 5% acetic acid in methanol (B129727) to each sample.

-

Vortex at high speed for approximately 30 seconds.

-

Sonicate the sample for 20 minutes.

-

Centrifuge at approximately 2000 rpm for 10 minutes.

-

Decant the supernatant into a 500 mL glass screw-cap bottle.

-

Repeat the extraction with 20 mL of 5% acetic acid in 1:1 methanol:water, and then with 20 mL of 10% acetone (B3395972) in 0.5 M KCl/0.1 M NaOH, combining the supernatants.

-

Add approximately 430 mL of de-ionized water to the combined extracts.

-

Acidify the sample with 2.5 mL of phosphoric acid (~85%) to a pH of less than 2.

2. Solid Phase Extraction (SPE) Clean-up:

-

Condition a 1 g, 6 mL C18 SPE cartridge with 10 mL of methanol followed by 10 mL of 1.5% phosphoric acid in water.

-

Load the acidified extract onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Dry the cartridge under vacuum for a minimum of 30 minutes.

-

Elute the cartridge with two fractions:

-

Fraction A: 9 mL of 2% acetone in hexane (B92381) (contains metabolites).

-

Fraction B: 9 mL of 50% methanol in acetone (contains this compound).

-

3. Derivatization:

-

To Fraction B, add 1.0 mL of 14% BF₃/methanol solution.

-

Cap the tube and heat in a 70°C water bath for 30 minutes.

-

Cool the reaction mixture, add 8 mL of distilled water and 5 mL of hexane.

-

Shake for 10 minutes and allow the layers to separate.

-

Transfer the hexane layer (containing methylated this compound) and combine it with Fraction A.

4. GC-MS Analysis:

-

Concentrate the combined sample to 1 mL.

-

Inject an aliquot into the GC-MS system.

-

Quantify using an external standard calibration.

HPLC Analysis of this compound

A reversed-phase HPLC method can also be used for the determination of this compound.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column

-

Mobile Phase: Acetonitrile/water with 0.1% sulfuric acid

-

Detection: UV at 275 nm

Toxicity Profile

Mammalian Toxicity

This compound exhibits moderate acute oral toxicity and is a severe eye irritant.[2]

Table 3: Mammalian Toxicity of this compound

| Endpoint | Species | Value | Classification | Source |

| Acute Oral LD₅₀ | Rat | 344 mg/kg | Moderately Toxic | |

| Acute Dermal LD₅₀ | Rat | > 4000 mg/kg | Slightly Toxic | |

| Acute Inhalation LC₅₀ | Rat | > 2700 mg/m³ | Slightly Toxic | |

| Eye Irritation | Rabbit | Severe Irritant | - | |

| Skin Irritation | Rabbit | Slight Irritant | - |

Ecotoxicity

This compound is moderately toxic to birds and aquatic organisms.

Table 4: Ecotoxicity of this compound

| Organism | Endpoint | Value (mg/L) | Classification | Source |

| Fish (Rainbow Trout) | 96h LC₅₀ | 23 | Moderately Toxic | |

| Aquatic Invertebrate (Daphnia magna) | 48h EC₅₀ | 48 | Moderately Toxic | |

| Aquatic Plant (Lemna gibba) | 7d EC₅₀ | 0.43 | Highly Toxic | |

| Algae (Pseudokirchneriella subcapitata) | 72h EC₅₀ | 35 | Moderately Toxic | |

| Earthworm (Eisenia fetida) | 14d LC₅₀ | > 1000 mg/kg soil | Practically Non-toxic | |

| Honeybee (Apis mellifera) | 48h LD₅₀ | > 100 µ g/bee | Practically Non-toxic |

Environmental Fate

This compound is not generally persistent in soil or sediment systems.[1] It is moderately soluble in water and has the potential to be mobile in soil, which may lead to leaching into groundwater.[1] Biodegradation is a significant route of dissipation in the environment.

Conclusion

This compound remains an effective and widely used herbicide. This guide has provided a detailed overview of its chemical and physical properties, synthesis, mechanism of action, and analytical methodologies. A thorough understanding of these technical aspects is essential for its safe and effective use in agricultural and research settings, as well as for assessing its environmental impact and potential toxicological effects.

References

An In-Depth Technical Guide to the Synthesis of (R)-2-(2,4-dichlorophenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(2,4-dichlorophenoxy)propanoic acid, also known as Dichlorprop-P, is the biologically active enantiomer of the herbicide Dichlorprop (B359615). Its stereospecific synthesis is of significant interest to ensure product efficacy and reduce environmental impact by eliminating the inactive (S)-enantiomer. This guide provides a comprehensive overview of the primary synthesis strategies for this compound, focusing on both racemic and enantioselective approaches. Detailed experimental protocols, quantitative data, and a discussion of the compound's mechanism of action are presented to serve as a valuable resource for researchers and professionals in the fields of agrochemistry and drug development.

Introduction

Dichlorprop is a selective, systemic herbicide used to control broadleaf weeds. It functions as a synthetic auxin, leading to uncontrolled growth and eventual death of susceptible plants.[1][2] The herbicidal activity resides exclusively in the (R)-enantiomer, this compound.[3][4] Consequently, the production of enantiomerically pure (R)-Dichlorprop is crucial for maximizing efficacy and minimizing the environmental load of the inactive (S)-isomer. This technical guide details the chemical synthesis of (R)-2-(2,4-dichlorophenoxy)propanoic acid, covering both traditional racemic methods and modern enantioselective strategies.

Synthesis Methodologies

The synthesis of 2-(2,4-dichlorophenoxy)propanoic acid is typically achieved through a Williamson ether synthesis, reacting 2,4-dichlorophenol (B122985) with a 2-halopropanoic acid derivative.[5] The stereochemical outcome of the final product is determined by the chirality of the propanoic acid starting material.

Racemic Synthesis

The industrial production of Dichlorprop has historically involved the synthesis of a racemic mixture, which contains equal amounts of the (R)- and (S)-enantiomers.[3] This is typically achieved by reacting 2,4-dichlorophenol with racemic 2-chloropropionic acid in the presence of a base.

A common method for the synthesis of racemic 2-(2,4-dichlorophenoxy)propanoic acid involves the following steps, adapted from patent literature[6]:

Materials:

-

2,4-Dichlorophenol (1.0 mol)

-

2-Chloropropionic acid (1.0 mol)

-

Potassium hydroxide (B78521) (2.0 mol)

-

Dimethyl sulfoxide (B87167) (DMSO) (300-400 mL)

-

Surfactant (e.g., Dimethylaminopyridine) (catalytic amount)

-

Sulfuric acid (for neutralization)

-

n-Hexane (for purification)

Procedure:

-

To a reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 2,4-dichlorophenol, 2-chloropropionic acid, potassium hydroxide, a surfactant, and dimethyl sulfoxide.

-

Heat the reaction mixture to a temperature between 20-80°C and stir for several hours (e.g., 8-10 hours) until the reaction is complete.

-

After the reaction, while maintaining the temperature, neutralize the mixture with sulfuric acid.

-

Filter the mixture to remove any inorganic salts.

-

Distill the solvent under reduced pressure.

-

To the resulting solid, add n-hexane and stir.

-

Cool the mixture to room temperature to precipitate the product.

-

Filter the solid product, which is racemic 2-(2,4-dichlorophenoxy)propanoic acid.

Enantioselective Synthesis

The modern and preferred method for producing this compound is through an enantioselective synthesis. This approach directly yields the desired (R)-enantiomer, avoiding the need for subsequent resolution of a racemic mixture. The most common strategy involves the use of an enantiomerically pure starting material, specifically (S)-2-chloropropionic acid. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which results in an inversion of the stereochemical configuration at the chiral center, a phenomenon known as the Walden inversion.

This protocol describes the synthesis of (R)-2-(2,4-dichlorophenoxy)propanoic acid from (S)-2-chloropropionic acid and 2,4-dichlorophenol.

Materials:

-

2,4-Dichlorophenol (1.0 mol)

-

(S)-2-Chloropropionic acid (1.0 mol, with high enantiomeric purity)

-

Potassium hydroxide (2.0 mol)

-

Dimethyl sulfoxide (DMSO) (300-400 mL)

-

Sulfuric acid (for neutralization)

-

Toluene (for extraction)

-

Sodium bicarbonate solution (saturated)

-

Hydrochloric acid (concentrated)

Procedure:

-

In a suitable reaction vessel, dissolve 2,4-dichlorophenol in DMSO.

-

Add potassium hydroxide to the solution to form the potassium 2,4-dichlorophenoxide salt.

-

Slowly add (S)-2-chloropropionic acid to the reaction mixture.

-

Heat the mixture to a controlled temperature (e.g., 60-80°C) and maintain with stirring for a period sufficient to ensure complete reaction.

-

After cooling to room temperature, acidify the reaction mixture with sulfuric acid.

-

Extract the product into toluene.

-

Wash the organic layer with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous phase.

-

Separate the aqueous layer and acidify with concentrated hydrochloric acid to precipitate the (R)-2-(2,4-dichlorophenoxy)propanoic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

The enantiomeric excess of the product should be determined using a suitable chiral chromatography method.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and properties of (R)-2-(2,4-dichlorophenoxy)propanoic acid.

Table 1: Comparison of Synthesis Methods

| Parameter | Racemic Synthesis | Enantioselective Synthesis |

| Starting Material (Chiral) | Racemic 2-chloropropionic acid | (S)-2-chloropropionic acid |

| Typical Yield | ~90-94%[6] | Expected to be high, comparable to racemic synthesis |

| Enantiomeric Excess (ee%) | 0% | High (specific values not readily available in public literature) |

| Key Advantage | Simpler starting material | Produces the active enantiomer directly |

| Key Disadvantage | Produces 50% inactive enantiomer | Requires enantiomerically pure starting material |

Table 2: Physicochemical Properties of (R)-2-(2,4-dichlorophenoxy)propanoic acid

| Property | Value | Reference |

| CAS Number | 15165-67-0 | [7] |

| Molecular Formula | C₉H₈Cl₂O₃ | [7] |

| Molecular Weight | 235.06 g/mol | [7] |

| Melting Point | 122°C | [7] |

| Optical Rotation ([α]D) | +26.6° (c=1.23 in ethanol, 21°C) | [7] |

| Water Solubility (20°C) | 0.59 g/L (at pH 7) | [7] |

| pKa | 3.0 | [7] |

Mechanism of Action: Auxin Signaling Pathway

(R)-2-(2,4-dichlorophenoxy)propanoic acid acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations.[1] The currently accepted mechanism of action involves the ubiquitin-proteasome pathway for protein degradation.[1]

The key steps are as follows:

-

Perception: The auxin molecule binds to a receptor complex consisting of an F-box protein, such as Transport Inhibitor Response 1 (TIR1) or Auxin Signaling F-box (AFB), which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1]

-

Recruitment of Repressor: This binding event stabilizes the interaction between the SCF-TIR1/AFB complex and an Aux/IAA transcriptional repressor protein.[1]

-

Ubiquitination and Degradation: The Aux/IAA repressor is then polyubiquitinated by the E3 ligase and subsequently targeted for degradation by the 26S proteasome.[1]

-

Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of auxin-responsive genes. This leads to the transcription of genes involved in cell elongation, division, and differentiation.

-

Phytotoxicity: At the high concentrations applied during herbicide use, this process becomes uncontrolled, leading to abnormal and excessive cell division and growth, ultimately causing damage to the plant's vascular tissue and leading to death.[5]

Visualizations

Logical Workflow for Synthesis

Caption: Synthesis workflow for racemic and enantioselective production of Dichlorprop.

Auxin Signaling Pathway

Caption: Simplified diagram of the auxin signaling pathway leading to phytotoxicity.

Conclusion

The enantioselective synthesis of (R)-2-(2,4-dichlorophenoxy)propanoic acid is a critical process in modern agrochemical manufacturing. By utilizing enantiomerically pure starting materials such as (S)-2-chloropropionic acid, the biologically active (R)-enantiomer can be produced efficiently via an SN2 reaction with inversion of stereochemistry. This approach not only enhances the efficacy of the herbicide but also aligns with the principles of green chemistry by reducing the environmental dissemination of the inactive enantiomer. The detailed protocols and mechanistic insights provided in this guide serve as a valuable technical resource for the synthesis and understanding of this important herbicidal compound. Further research into novel catalytic asymmetric methods could offer even more efficient and sustainable routes to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. (R)-2-(2,4-dichlorophenoxy)propanoic acid [stenutz.eu]

- 3. Enantioselective uptake and degradation of the chiral herbicide dichlorprop [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dichlorprop - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. (R)-2-(2,4-Dichlorophenoxy)propanoic acid | 15165-67-0 [chemicalbook.com]

Dichlorprop-P: A Technical Guide to its Mechanism of Action as a Synthetic Auxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorprop-P ((R)-2-(2,4-dichlorophenoxy)propanoic acid) is the herbicidally active enantiomer of the phenoxypropionic acid class of synthetic auxins.[1][2] It functions by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to a lethal overdose of hormonal activity in susceptible broadleaf plants.[2][3][4] This guide provides a detailed technical overview of the molecular mechanism of this compound, focusing on its interaction with the core auxin signaling pathway. It includes a summary of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the primary signaling cascade and experimental workflows.

Core Mechanism of Action: Hijacking the Nuclear Auxin Pathway

The primary mode of action for this compound, like other synthetic auxins, is the disruption of regulated gene expression through the TIR1/AFB-mediated auxin signaling pathway.[5][6] This pathway functions as a de-repression system. At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors by binding to and inhibiting Auxin Response Factor (ARF) transcription factors.[7][8] this compound mimics IAA and acts as a "molecular glue," initiating the degradation of these Aux/IAA repressors.[4][8]

The key steps are as follows:

-

Perception and Co-Receptor Complex Formation: this compound enters the nucleus and binds to a pocket within the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[5][6][9] This binding event stabilizes the interaction between the TIR1/AFB receptor and the degron motif (Domain II) of an Aux/IAA repressor protein, forming a stable co-receptor complex (SCFTIR1/AFB-Dichlorprop-P-Aux/IAA).[4][8][10]

-

Ubiquitination and Proteasomal Degradation: The formation of this complex targets the Aux/IAA protein for polyubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.[4][8] The ubiquitinated Aux/IAA protein is then rapidly degraded by the 26S proteasome.[4][6] Synthetic auxins like this compound accelerate this degradation process.[11][12]

-

De-repression and Gene Activation: The degradation of Aux/IAA repressors liberates ARF transcription factors.[4][10] Freed ARFs can then bind to Auxin Response Elements (AuxREs), specific TGTCTC-containing DNA sequences, in the promoters of early auxin-responsive genes, leading to their transcriptional activation.[7][13]

-

Physiological Response: The massive, unregulated expression of auxin-responsive genes, which are involved in processes like cell division, expansion, and differentiation, leads to the characteristic herbicidal effects. These include epinasty (twisting of stems and petioles), abnormal cell elongation, and ultimately, vascular tissue damage and plant death.[2][14] This process is often described as the plant "growing itself to death".[15]

Signaling Pathway Diagram

References

- 1. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 2. This compound (Ref: BAS 044H) [sitem.herts.ac.uk]

- 3. (R,S)-dichlorprop herbicide in agricultural soil induces proliferation and expression of multiple dioxygenase-encoding genes in the indigenous microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons | Springer Nature Experiments [experiments.springernature.com]

- 6. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation and repression of transcription by auxin-response factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intrinsic and extrinsic regulators of Aux/IAA protein degradation dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Auxin-induced degradation dynamics set the pace for lateral root development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Auxin modulates the degradation rate of Aux/IAA proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Auxin modulates the degradation rate of Aux/IAA proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Architecture of DNA elements mediating ARF transcription factor binding and auxin-responsive gene expression in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2.5. Surface plasmon resonance assays [bio-protocol.org]

- 15. derangedphysiology.com [derangedphysiology.com]

Enantioselective Activity of Dichlorprop Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorprop (B359615), a chiral phenoxy herbicide, exists as two enantiomers, (R)-Dichlorprop and (S)-Dichlorprop. This technical guide provides a comprehensive overview of the enantioselective activity of these isomers, focusing on their differential herbicidal efficacy, environmental fate, and toxicological profiles. It is now widely recognized that the herbicidal activity of Dichlorprop resides almost exclusively in the (R)-enantiomer, also known as Dichlorprop-P.[1][2][3] This enantioselectivity has significant implications for agricultural practices, environmental risk assessment, and regulatory policies, favoring the use of enantiomerically pure or enriched formulations of the (R)-isomer to reduce the environmental load of the less active (S)-isomer. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical and environmental processes.

Enantioselective Herbicidal Efficacy

The primary mechanism of action for Dichlorprop is as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA).[1][2][3] This leads to uncontrolled cell division and growth, ultimately causing the death of susceptible broadleaf weeds.[1] Crucially, this biological activity is stereospecific, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.

Quantitative Data on Herbicidal Activity

Studies have consistently demonstrated the superior herbicidal efficacy of (R)-Dichlorprop over the racemic mixture and the (S)-isomer. For instance, research on maize seedlings has shown that (R)-Dichlorprop causes greater inhibition of seed germination, seedling biomass, and root and shoot elongation compared to racemic and (S)-Dichlorprop.[4]

| Parameter | (R)-Dichlorprop | (rac)-Dichlorprop | (S)-Dichlorprop | Reference |

| Inhibition of Seed Germination | Higher | Intermediate | Lower | [4] |

| Inhibition of Seedling Biomass | Higher | Intermediate | Lower | [4] |

| Inhibition of Root Elongation | Higher | Intermediate | Lower | [4] |

| Inhibition of Shoot Elongation | Higher | Intermediate | Lower | [4] |

Mechanism of Action: A Signaling Pathway

The herbicidal action of (R)-Dichlorprop is initiated by its binding to auxin receptors, which triggers a cascade of downstream events, including increased cell wall plasticity, protein biosynthesis, and ethylene (B1197577) production.[1] This leads to the disruption of normal plant growth and development.

Caption: Mechanism of action of (R)-Dichlorprop in plants.

Environmental Fate and Enantioselective Degradation

The environmental persistence and fate of Dichlorprop are significantly influenced by enantioselective biodegradation processes in soil and water. Microbial communities often exhibit a preference for degrading one enantiomer over the other, which can alter the enantiomeric ratio of Dichlorprop in the environment over time.

Quantitative Data on Environmental Degradation

The degradation rates of Dichlorprop enantiomers can vary depending on the soil type, microbial population, and environmental conditions. Some studies have shown preferential degradation of the (S)-enantiomer, while others have observed the opposite.

| Soil/Medium | Half-life (t₁/₂) (R)-Dichlorprop | Half-life (t₁/₂) (S)-Dichlorprop | Preferential Degradation | Reference |

| Soil | 8.7 days | 4.4 days | (S)-enantiomer | [5] |

| Soil (another study) | ~8 days | ~4 days | (S)-enantiomer | [6] |

| Aerobic Sewage Sludge | Degraded within 7 days | Degraded within 7 days | (S)-enantiomer | [7] |

| Anaerobic Sewage Sludge | Persistent | Persistent | None | [7] |

| Sphingomonas herbicidovorans MH | Slower degradation (82 h for completion) | Faster degradation (43 h for completion) | (S)-enantiomer | [8] |

| Sediment with degrading bacteria | Preferentially degraded | Less degraded | (R)-enantiomer | [9][10] |

Microbial Degradation Pathway

Certain bacteria, such as Sphingomonas herbicidovorans, have been shown to possess distinct, inducible uptake systems for the (R)- and (S)-enantiomers of Dichlorprop.[8][11] This enantioselective uptake is a critical first step in the microbial degradation process. The degradation is mediated by enantiomer-specific dioxygenases.

Caption: Enantioselective uptake and degradation of Dichlorprop by bacteria.

Enantioselective Toxicology

The toxicological profiles of Dichlorprop enantiomers also exhibit stereoselectivity, although the differences may be less pronounced than their herbicidal activity. The assessment of enantiomer-specific toxicity is crucial for a comprehensive risk assessment.

Quantitative Toxicological Data

Toxicological studies have established acceptable daily intake (ADI) and no-observed-effect level (NOEL) values for Dichlorprop. While some regulatory assessments consider the racemate, data for the individual enantiomers are also available.

| Parameter | Value | Basis | Reference |

| ADI (Dichlorprop - R and S isomers) | 0.03 mg/kg bw | Based on a NOEL of 3.1 mg/kg bw/day from a 13-week dog study (changes in clinical chemistry and kidney discoloration). | [12] |

| ADI (this compound) | 0.03 mg/kg bw | Based on a NOEL of 6 mg/kg bw/day in an 18-month mouse dietary study (chronic nephropathy). | [12] |

| Acute Oral LD₅₀ (rat, racemic) | 537 mg/kg | [1] |

Ecotoxicological Effects

The enantiomers of Dichlorprop can have different toxic effects on non-target organisms. For example, in maize, (R)-Dichlorprop has been shown to induce higher levels of oxidative stress, as indicated by increased production of hydroxyl radicals and upregulation of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and peroxidase (POD), compared to the (S)-enantiomer.[4]

| Organism | Effect | Enantiomer with Higher Activity | Reference |

| Maize | Oxidative Stress (Hydroxyl Radical Production) | (R)-Dichlorprop | [4] |

| Maize | Upregulation of SOD and POD | (R)-Dichlorprop | [4] |

| Scenedesmus obliquus (algae) | Reactive Oxygen Species (ROS) Production | (R)-Dichlorprop (in the absence of copper) | [13] |

Experimental Protocols

Enantioselective Separation of Dichlorprop Isomers

The separation and quantification of Dichlorprop enantiomers are typically achieved using chiral chromatography techniques.

Method: High-Performance Liquid Chromatography (HPLC)

-

Chiral Stationary Phase (CSP): A Cinchona-derived chiral selector or a permethylated α-cyclodextrin column can be used.[14][15]

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic modifier (e.g., methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) at a specific pH.[14] For example, methanol/0.1 M ammonium acetate (80:20), pHa 6.0.[14]

-

Detection: UV detection at a wavelength of 230 nm is commonly employed.[14]

-

Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol.[14]

References

- 1. Dichlorprop - Wikipedia [en.wikipedia.org]

- 2. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

- 3. This compound (Ref: BAS 044H) [sitem.herts.ac.uk]

- 4. Enantioselective oxidative damage of chiral pesticide dichlorprop to maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Fate of the herbicides mecoprop, dichlorprop, and 2,4-D in aerobic and anaerobic sewage sludge as determined by laboratory batch studies and enantiomer-specific analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 11. Enantioselective uptake and degradation of the chiral herbicide dichlorprop [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 13. Enantioselectivity tuning of chiral herbicide dichlorprop by copper: roles of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Degradation of Dichlorprop-P in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of Dichlorprop-P (also known as 2,4-DP-P), a chiral phenoxyalkanoic acid herbicide, in both soil and water environments. This document details the biotic and abiotic mechanisms of degradation, presents quantitative data in structured tables, outlines detailed experimental protocols, and provides visualizations of key pathways and workflows.

Degradation in Soil

The dissipation of this compound in soil is predominantly a biological process driven by the activity of soil microorganisms. Abiotic degradation processes such as hydrolysis and photolysis on the soil surface are generally considered to be of minor importance compared to microbial degradation.

Biotic Degradation Pathway

The microbial degradation of this compound in soil is an enantioselective process, with the (S)-enantiomer typically degrading faster than the (R)-enantiomer. The degradation is initiated by the cleavage of the ether linkage, a step often catalyzed by α-ketoglutarate-dependent dioxygenase enzymes. This initial transformation yields 2,4-dichlorophenol (B122985) (2,4-DCP) and pyruvate. The resulting 2,4-DCP is then further mineralized by soil bacteria. The complete mineralization of this compound involves the breakdown of the aromatic ring and the propionic acid side chain, ultimately leading to the formation of carbon dioxide, water, and chloride ions.

Several bacterial genera have been identified as being capable of degrading this compound, with species of Sphingomonas and Sphingobium being particularly prominent. These bacteria possess the necessary enzymatic machinery to break down both the aromatic ring and the aliphatic side chain of the herbicide.

Quantitative Data: Degradation Half-life in Soil

The degradation rate of this compound in soil, often expressed as its half-life (DT50), is influenced by various soil properties, including pH, organic matter content, and microbial activity. The enantioselectivity of the degradation is also a key factor.

| Soil Type | Enantiomer | Half-life (DT50) in days | Key Conditions | Reference |

| Agricultural Soil A | (S)-Dichlorprop-P | 8.22 | Laboratory incubation | [1] |

| (R)-Dichlorprop-P | 12.93 | [1] | ||

| Agricultural Soil D | (S)-Dichlorprop-P | 8.06 | Lower organic matter than Soil A | [1] |

| (R)-Dichlorprop-P | 12.38 | [1] | ||

| Various Soils | Racemic | 10.5 - 19.8 | Aerobic conditions | |

| Aerobic Sewage Sludge | Racemic | Degraded within 7 days | Preferential degradation of (S)-enantiomer | |

| Anaerobic Sewage Sludge | Racemic | Persistent over 49 days |

Degradation in Water

In the aqueous environment, the degradation of this compound is primarily governed by abiotic processes, namely photolysis and hydrolysis. Microbial degradation can also occur but is generally slower than in soil.

Abiotic Degradation Pathways

This compound can undergo direct photolysis in water when exposed to sunlight. The photochemical degradation can be complex, leading to a variety of photoproducts. The primary photolytic reactions involve the cleavage of the ether bond, dechlorination, and hydroxylation of the aromatic ring. Identified photoproducts include 2,4-dichlorophenol (2,4-DCP), 4-chlorophenol, 2-chlorophenol, and 4-chloropyrocatechol. The rate of photolysis is influenced by factors such as water clarity, pH, and the presence of photosensitizing substances like humic acids.

This compound is generally stable to hydrolysis under neutral and acidic conditions.[2] However, under alkaline conditions (high pH), hydrolysis can occur, although it is typically a slow process. The primary hydrolysis product is expected to be 2,4-dichlorophenol through the cleavage of the ether linkage. The rate of hydrolysis is dependent on both pH and temperature.

Quantitative Data: Degradation Half-life in Water

| Degradation Process | pH | Half-life (DT50) | Key Conditions | Reference |

| Hydrolysis | 7 | Stable | 20 °C | [2] |

| Hydrolysis | 9 | 12.7 days (for Fluroxypyr, a similar compound) | 25 °C | |

| Photolysis | 7.4 | 7.14 days (for Fluroxypyr) | Sunlight | |

| Photolysis | 9.0 | 5.34 days (for Fluroxypyr) | Sunlight |

Experimental Protocols

Aerobic Soil Biodegradation Study (based on OECD Guideline 307)

This protocol outlines a laboratory experiment to determine the rate and pathway of aerobic biodegradation of this compound in soil.

Methodology:

-

Soil Preparation: Collect fresh soil from a relevant agricultural area. Sieve the soil (e.g., through a 2 mm mesh) to remove large particles and homogenize. Characterize the soil for properties such as pH, texture (sand, silt, clay content), and organic carbon content.

-

Test System: Use flow-through systems or biometer flasks. For each soil type, prepare replicate samples (e.g., 50-100 g dry weight equivalent per flask). Also, prepare sterile control samples (e.g., by autoclaving) to assess abiotic degradation.

-

Application of Test Substance: Apply this compound (preferably ¹⁴C-labeled for metabolite tracking and mass balance) to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2 °C) and moisture content (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by passing a continuous stream of humidified air through the flasks.

-

Trapping of Volatiles: Pass the effluent air through traps containing solutions to capture volatile organic compounds and ¹⁴CO₂ (e.g., ethylene (B1197577) glycol and potassium hydroxide (B78521) solution, respectively).

-

Sampling and Extraction: At appropriate time intervals, sacrifice replicate flasks. Extract the soil samples with a suitable solvent mixture (e.g., acetonitrile/water) to recover this compound and its degradation products.

-

Analysis: Analyze the soil extracts and trapping solutions using appropriate analytical techniques. High-performance liquid chromatography (HPLC) with a chiral column is used for enantioselective analysis. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the identification and quantification of the parent compound and its metabolites.

-

Data Analysis: Determine the dissipation kinetics of this compound and the formation and decline of its metabolites. Calculate the half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).

Aqueous Photolysis Study (based on OECD Guideline 316)

This protocol describes an experiment to determine the rate and pathway of this compound photolysis in water.

Methodology:

-

Test Solutions: Prepare aqueous solutions of this compound in sterile, buffered water (e.g., pH 5, 7, and 9) and in a natural water sample (e.g., filtered river water). The concentration should be below the water solubility and allow for analytical detection.

-

Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm).

-

Experimental Setup: Place the test solutions in quartz tubes or vessels that are transparent to the simulated sunlight. Prepare dark control samples by wrapping identical vessels in aluminum foil.

-

Incubation: Irradiate the samples at a constant temperature (e.g., 25 ± 2 °C). The dark controls are incubated under the same conditions but shielded from light.

-

Sampling: At various time points, take samples from both the irradiated and dark control solutions.

-

Analysis: Analyze the samples for the concentration of this compound and its photoproducts using LC-MS/MS or GC-MS.

-

Data Analysis: Calculate the rate of photolysis and the half-life of this compound. Identify the major photoproducts and propose a degradation pathway. The quantum yield can also be determined to predict photolysis rates under different environmental conditions.

Analytical Methods

Accurate quantification of this compound and its metabolites in soil and water is crucial for degradation studies. Below are summaries of typical analytical methods.

Analysis in Soil

A common method involves solvent extraction, solid-phase extraction (SPE) cleanup, derivatization, and analysis by GC-MS.

Extraction: Soil samples are typically extracted with a mixture of organic solvents and acidified water (e.g., 5% acetic acid in methanol/water). Cleanup: The extract is cleaned up using a C18 SPE cartridge to remove interfering matrix components. Derivatization: The acidic this compound is often methylated (e.g., with BF₃/methanol) to form a more volatile ester suitable for GC analysis. Analysis: The final extract is analyzed by GC-MS, which provides both quantification and structural confirmation of the analytes.

Analysis in Water

Direct injection LC-MS/MS is a sensitive and specific method for the analysis of this compound in water.

Sample Preparation: Water samples are typically filtered and may be acidified (e.g., with formic acid). For low concentrations, a solid-phase extraction (SPE) step may be used to concentrate the analytes. Analysis: The prepared sample is injected into an LC-MS/MS system. A chiral column can be used for the separation of the enantiomers. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

References

Metabolic Fate of Dichlorprop-P in Target Weed Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorprop-P, the R-enantiomer of dichlorprop, is a selective, systemic phenoxy herbicide widely employed for the post-emergence control of broadleaf weeds in cereal crops and non-crop areas.[1] Its efficacy is intrinsically linked to its absorption, translocation, and subsequent metabolic fate within the target weed species. Understanding the metabolic pathways of this compound is crucial for optimizing its herbicidal activity, managing the evolution of resistance, and assessing its environmental impact. This technical guide provides a comprehensive overview of the metabolic fate of this compound in target weed species, with a particular focus on Cirsium arvense (Canada thistle) and Galium aparine (cleavers). While direct quantitative data for these specific weed species is limited, this guide extrapolates from studies on other plants and related phenoxy herbicides to present a putative metabolic pathway.

Absorption and Translocation

This compound is primarily absorbed by the leaves of target weeds and subsequently translocates systemically throughout the plant via the phloem.[1][2] As a synthetic auxin, it disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, ultimately causing plant death.[2] The efficiency of absorption and translocation is a critical determinant of the herbicide's effectiveness. Factors such as weed species, growth stage, and environmental conditions can influence the rate and extent of this compound movement within the plant.[3][4]

Metabolic Pathways of this compound

Phase I: Transformation

The initial phase of metabolism typically involves the modification of the parent herbicide molecule through processes such as hydroxylation, oxidation, or cleavage of the ether bond. In the case of this compound, the primary Phase I reaction is likely the cleavage of the propionic acid side chain, yielding 2,4-dichlorophenol (B122985) (2,4-DCP).[5][6] Ring hydroxylation may also occur, though to a lesser extent.

Phase II: Conjugation

The metabolites formed in Phase I, which are often more reactive than the parent compound, are then conjugated with endogenous molecules such as sugars (e.g., glucose) or amino acids.[6][7] This process increases the water solubility of the metabolites and reduces their phytotoxicity. For phenoxy herbicides, the most common conjugation reaction is the formation of glucose esters or glycosides.[6] These conjugates are then often further modified by the addition of a malonyl group, forming malonyl-glucose conjugates.[6][7]

Phase III: Sequestration

In the final phase, the conjugated metabolites are transported and sequestered in the vacuole or apoplast, or become incorporated into cell wall components as bound residues. This sequestration effectively removes the herbicidal compounds from sites of metabolic activity, completing the detoxification process.

A putative metabolic pathway for this compound in a generalized target weed species is illustrated in the diagram below.

Caption: Putative metabolic pathway of this compound in a target weed species.

Quantitative Data on this compound Metabolism

While specific data for Cirsium arvense and Galium aparine is lacking, a study on the dissipation of this compound in a wheat-field ecosystem provides valuable insights into its persistence.[8][9] The half-life of this compound in wheat plants was found to be between 1.9 and 2.5 days.[8][9] It is plausible that susceptible weed species would exhibit a slower rate of metabolism, leading to the accumulation of the active herbicide and subsequent phytotoxicity.

The following table summarizes the expected distribution of this compound and its metabolites in a susceptible broadleaf weed, extrapolated from available data on phenoxy herbicides.

| Compound | Expected Percentage of Applied Radioactivity | Location in Plant |

| This compound (parent) | High initially, decreasing over time | Translocated throughout the plant |

| 2,4-Dichlorophenol (2,4-DCP) | Low to moderate | Primarily in leaves and stems |

| Glucose Conjugates | Moderate to high | Primarily in leaves and stems |

| Malonyl-glucose Conjugates | High | Transported to and stored in vacuoles |

| Bound Residues | Moderate | Incorporated into cell wall fractions |

Note: This table represents a hypothetical distribution based on the metabolism of similar compounds in other plant species. Actual values in Cirsium arvense and Galium aparine may vary.

Experimental Protocols

The study of the metabolic fate of this compound in target weed species typically involves the use of radiolabeled compounds, most commonly with Carbon-14 (¹⁴C).[6][7] This allows for the sensitive and accurate tracking of the herbicide and its metabolites within the plant.

General Experimental Workflow

A typical experimental workflow for investigating the metabolism of ¹⁴C-Dichlorprop-P in a target weed species is outlined below.

Caption: General experimental workflow for a ¹⁴C-Dichlorprop-P metabolism study.

Detailed Methodologies

1. Plant Material and Growth Conditions:

-

Target weed species (Cirsium arvense or Galium aparine) are grown from seeds or root cuttings in a controlled environment (e.g., growth chamber) with defined temperature, humidity, and photoperiod to ensure uniformity.

-

Plants are typically treated at a specific growth stage (e.g., 4-6 true leaves) when they are actively growing.

2. Application of ¹⁴C-Dichlorprop-P:

-

A stock solution of ¹⁴C-Dichlorprop-P with a known specific activity is prepared in a suitable solvent (e.g., acetone (B3395972) or ethanol) and diluted to the desired application concentration.

-

A precise volume of the radiolabeled herbicide solution is applied to a specific leaf (often the third or fourth fully expanded leaf) using a microsyringe.

3. Incubation and Harvesting:

-

Treated plants are incubated for various time points (e.g., 6, 24, 48, 72 hours) under the same controlled environmental conditions.

-

At each time point, plants are harvested and dissected into different parts: treated leaf, other leaves, stem, and roots.

-

The surface of the treated leaf is washed with a solvent (e.g., acetone:water) to recover any unabsorbed ¹⁴C-Dichlorprop-P.

4. Extraction of Metabolites:

-

The different plant parts are weighed and then homogenized in an extraction solvent, such as a mixture of methanol, water, and acetic acid.[10]

-

The homogenate is centrifuged, and the supernatant containing the radioactive metabolites is collected. The extraction process may be repeated to ensure complete recovery.

5. Analysis of Metabolites:

-

Total Radioactivity: An aliquot of each extract and the leaf wash is analyzed by Liquid Scintillation Counting (LSC) to determine the total amount of radioactivity in each plant part.

-

Metabolite Profiling: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to separate the parent this compound from its metabolites.

-

Metabolite Identification: The chemical structures of the separated metabolites are identified using Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS).[8][9] Comparison with authentic standards, if available, can confirm the identity of the metabolites.

Conclusion

The metabolic fate of this compound in target weed species is a critical factor influencing its herbicidal efficacy. While direct quantitative data for Cirsium arvense and Galium aparine remains an area for further research, the putative metabolic pathway, extrapolated from studies on related compounds, involves transformation to 2,4-DCP followed by conjugation with sugars and malonic acid, and subsequent sequestration. The experimental protocols outlined in this guide, centered around the use of radiolabeled herbicides, provide a robust framework for future investigations to elucidate the specific metabolic pathways in these and other important weed species. A deeper understanding of these processes will undoubtedly contribute to the development of more effective and sustainable weed management strategies.

References

- 1. This compound (Ref: BAS 044H) [sitem.herts.ac.uk]

- 2. cdn.nufarm.com [cdn.nufarm.com]

- 3. researchgate.net [researchgate.net]

- 4. NatureServe Explorer 2.0 [explorer.natureserve.org]

- 5. This compound | C9H8Cl2O3 | CID 119435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Metabolism of [14C]-2,4-dichlorophenol in edible plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dissipation and Residues of this compound and Bentazone in Wheat-Field Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dissipation and Residues of this compound and Bentazone in Wheat-Field Ecosystem [ouci.dntb.gov.ua]

- 10. benchchem.com [benchchem.com]

Dichlorprop-P: An In-depth Technical Guide to Environmental Persistence and Mobility

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlorprop-P, the herbicidally active R-enantiomer of dichlorprop (B359615), is a selective, post-emergence phenoxy herbicide used to control broadleaf weeds.[1][2] Understanding its environmental fate—specifically its persistence and mobility—is critical for assessing potential environmental risks, including the contamination of soil and water resources. This technical guide provides a comprehensive overview of the environmental persistence and mobility of this compound, detailing experimental protocols and summarizing key quantitative data from scientific studies. This compound is generally considered to be non-persistent in the environment, with its primary transformation route being biotransformation in soil.[3] However, it is also characterized as being quite mobile, with the potential to leach into groundwater.[2][3] Its degradation in aquatic systems is rapid, driven by phototransformation and biotransformation.[3]

Data on Environmental Persistence and Mobility

The following tables summarize the key quantitative data regarding the environmental fate of this compound.

Table 1: Environmental Persistence of this compound

| Parameter | Matrix | Condition | Value (Half-life, DT₅₀) | Citation(s) |

| Biotransformation | Soil | Aerobic Laboratory | 8.06 days (S-enantiomer) | [4] |

| Soil | Aerobic Laboratory | 12.38 - 12.93 days (R-enantiomer) | [4] | |

| Soil | General | Non-persistent | [1][2][3] | |

| Phototransformation | Water | Laboratory | Rapid transformation | [3] |

| Biotransformation | Water | Laboratory | Rapid transformation | [3] |

Note: The dissipation of this compound is enantioselective, with the S-enantiomer degrading faster than the herbicidally active R-enantiomer (this compound). Degradation is primarily controlled by soil microorganisms.[4]

Table 2: Environmental Mobility of this compound

| Parameter | Soil Type | Value | Citation(s) |

| Organic Carbon Partition Coefficient (Koc) | Various | Inversely related to pH. log Koc = 0.5 log Kow + 0.2 (r² = 0.986) | [5] |

| General Mobility Assessment | General | High potential to leach to groundwater | [2][3] |

| General | Weakly absorbed in soil | [6] |

Note: The mobility of this compound is significantly influenced by soil pH and organic carbon content.[5] Its high mobility is a key factor in its potential to reach groundwater.[3][7]

Table 3: Major Environmental Transformation Products of this compound

| Transformation Product | Parent Compound | Environmental Matrix | Citation(s) |

| 2,4-Dichlorophenol | This compound | Soil, Water | [8] |

| 2,4-Dichloroanisole | This compound | Soil | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a pesticide's environmental fate. The following sections describe standard protocols for key studies.

Aerobic Soil Degradation Study

This study aims to determine the rate of this compound degradation in soil under aerobic conditions. The methodology is often based on guidelines like OECD 307.[9]

Methodology:

-

Soil Selection and Preparation: Representative agricultural soils are collected, sieved (typically to <2 mm), and characterized (pH, organic carbon content, texture, etc.).[10]

-

Test Substance Application: A solution of this compound (often ¹⁴C-labeled for ease of tracking) is applied to the soil samples to achieve a desired concentration.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity).[10] Aerobic conditions are maintained by ensuring adequate airflow.

-

Sampling: Duplicate samples are removed at predetermined intervals over the course of the study.

-

Extraction: this compound and its transformation products are extracted from the soil samples. A common method involves extraction with a mixture of 5% acetic acid in methanol, followed by a basic buffer solution, and sonication to ensure efficient recovery.[11][12]

-

Analysis: The extracts are cleaned up using Solid Phase Extraction (SPE) with a C18 cartridge.[11][12] The fraction containing this compound acid is often methylated (e.g., with BF₃/Methanol) to create a more volatile derivative for analysis.[11][12] Quantification is typically performed using Gas Chromatography/Mass Spectrometry (GC/MS).[11][12]

-

Data Analysis: The concentration of this compound over time is plotted, and the degradation kinetics (e.g., first-order) are determined to calculate the half-life (DT₅₀).

Hydrolysis and Aqueous Photolysis Studies

These studies evaluate the abiotic degradation of this compound in water.

-

Hydrolysis (based on OECD Guideline 111): [9]

-

Preparation of Solutions: Sterile aqueous buffer solutions are prepared at different pH values (typically pH 4, 7, and 9).[13][14]

-

Application and Incubation: this compound is added to each buffer solution. The solutions are then incubated in the dark at a constant temperature.

-

Sampling and Analysis: Aliquots are taken at various time points and analyzed for the concentration of the parent compound, typically by High-Performance Liquid Chromatography (HPLC).[15]

-

Calculation: The rate of hydrolysis at each pH is determined to calculate the half-life.

-

-

Aqueous Photolysis (based on OECD Guideline 316): [9]

-

Preparation of Solutions: Similar to the hydrolysis study, this compound is dissolved in a sterile aqueous buffer solution (often at a pH relevant to natural waters).

-

Irradiation: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to distinguish between photolytic and other degradation processes.

-

Sampling and Analysis: Samples are collected at intervals and analyzed by HPLC to determine the concentration of this compound and identify major photoproducts.[14]

-

Calculation: The photodegradation rate and half-life are calculated.

-

Adsorption-Desorption Study (Batch Equilibrium Method - OECD 106)

This study quantifies the mobility of this compound by measuring its tendency to adsorb to soil particles.[16][17]

Methodology:

-

Soil and Solution Preparation: At least five different soil types with varying characteristics are recommended.[10][17] A stock solution of this compound (often ¹⁴C-labeled) in 0.01 M CaCl₂ is prepared.

-

Preliminary Test (Tier 1): A preliminary test is conducted to determine the optimal soil-to-solution ratio and the time required to reach equilibrium.[10][17]

-

Adsorption Phase:

-

Known volumes of the this compound solution are added to weighed amounts of soil in centrifuge tubes.

-

The tubes are agitated (shaken) in the dark at a constant temperature until equilibrium is reached.[10][18]

-

The soil suspension is then separated by centrifugation.[18]

-

The concentration of this compound remaining in the aqueous phase (supernatant) is measured.

-

-

Calculation of Adsorption: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution (indirect method).[18] The adsorption distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.

-

Desorption Phase:

-

After the adsorption phase, a portion of the supernatant is removed and replaced with a fresh solution (e.g., 0.01 M CaCl₂).

-

The samples are re-equilibrated by shaking, and the concentration of this compound in the aqueous phase is measured again to determine the amount desorbed. This is typically repeated for several cycles.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key environmental processes and experimental workflows related to this compound.

Caption: Environmental fate and transport pathways for this compound.

References

- 1. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

- 2. This compound (Ref: BAS 044H) [sitem.herts.ac.uk]

- 3. canada.ca [canada.ca]

- 4. Impact of dichlorprop on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mobility of dichlorprop in the soil-water system as a function of different environmental factors. I. A batch experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C9H8Cl2O3 | CID 119435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 11. epa.gov [epa.gov]

- 12. epa.gov [epa.gov]

- 13. epa.gov [epa.gov]

- 14. Evaluation of photolysis and hydrolysis of pyraclostrobin in aqueous solutions and its degradation products in paddy water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. oecd.org [oecd.org]

- 17. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 18. york.ac.uk [york.ac.uk]

Toxicological Profile of Dichlorprop-P on Non-Target Organisms: A Technical Guide

Abstract

Dichlorprop-P, the herbicidally active R-enantiomer of dichlorprop (B359615), is a selective, systemic phenoxy herbicide used for the post-emergence control of broadleaf weeds. Its mode of action is as a synthetic auxin, inducing uncontrolled and abnormal plant growth. While effective for its intended purpose, a thorough understanding of its toxicological impact on non-target organisms is critical for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the toxicological profile of this compound, summarizing its effects on aquatic and terrestrial organisms, its environmental fate, and the standardized methodologies used for its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to support researchers, scientists, and professionals in the field of drug and chemical development.

Introduction

Dichlorprop was historically marketed as a racemic mixture of its (R)- and (S)-enantiomers. However, extensive research has demonstrated that only the R-enantiomer, this compound (also known as 2,4-DP-P), possesses significant herbicidal activity.[1][2] Consequently, modern formulations predominantly use this active isomer. This compound is absorbed by the leaves and translocated to the roots of target plants.[1] Its mechanism of action involves mimicking the plant hormone auxin, which leads to increased cell wall plasticity, protein biosynthesis, and ethylene (B1197577) production.[3] This hormonal imbalance results in excessive and disorganized cell division, damaging vascular tissues and ultimately causing plant death.[3]

Given its application in agricultural and non-crop environments, this compound can inadvertently expose a wide range of non-target organisms. This guide synthesizes current toxicological data to provide a detailed profile of its effects.

Toxicological Profile on Aquatic Organisms

This compound can enter aquatic ecosystems through spray drift and runoff from treated fields.[4] Once in aquatic systems, it undergoes relatively rapid transformation through phototransformation and biotransformation.[4] Despite this, its potential for acute and chronic toxicity to aquatic life remains a key consideration. Overall, this compound is considered to have moderate to low toxicity for most aquatic organisms, with aquatic plants showing the highest sensitivity.[2][5]

Fish

This compound is generally classified as being of moderate acute toxicity to fish.[1][2][6]

Table 1: Acute Toxicity of this compound to Fish

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 10 - 100 | 96 hours | [6] |

| Cyprinus carpio (Common Carp) | LC50 | > 22 | 96 hours | [6] |

| Pimephales promelas (Fathead Minnow) | LC50 | 17 | 96 hours | [6] |

Aquatic Invertebrates

The toxicity of this compound to aquatic invertebrates is generally low.[1][6]

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Daphnia magna (Water Flea) | EC50 | > 100 | 48 hours | [6] |

| Daphnia magna (Water Flea) | NOEC | 11.2 | 21 days | [6] |

Algae and Aquatic Plants

Aquatic plants, particularly algae, are among the most sensitive aquatic organisms to this compound, which is consistent with its herbicidal mode of action.[5] The toxicity is considered moderate for this group.[1][6] Studies have shown enantioselective toxicity, where different enantiomers exhibit varying levels of toxicity to different algal species like Chlorella vulgaris and Scenedesmus obliquus.[7]

Table 3: Toxicity of this compound to Algae

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Pseudokirchneriella subcapitata | ErC50 (Growth Rate) | 1.1 | 72 hours | [6] |

| Navicula pelliculosa (Diatom) | EbC50 (Biomass) | 0.44 | 72 hours | [6] |

| Lemna gibba (Duckweed) | EC50 | 0.13 | 7 days | [6] |

Toxicological Profile on Terrestrial Organisms

Terrestrial non-target organisms may be exposed to this compound through direct contact with spray, consumption of contaminated food sources, or interaction with treated soil.

Birds

This compound is rated as moderately toxic to birds on both an acute and chronic basis.[1][2][6] Risk assessments have indicated that for certain application scenarios, the acute and chronic risk levels of concern for birds may be exceeded based on dietary exposure.[8]

Table 4: Avian Toxicity of this compound

| Species | Endpoint | Value (mg/kg bw) | Type of Study | Reference |

| Colinus virginianus (Bobwhite Quail) | LD50 | 215 | Acute Oral | [6] |

| Anas platyrhynchos (Mallard Duck) | LD50 | 433 | Acute Oral | [6] |

| Colinus virginianus (Bobwhite Quail) | NOAEL | 46.4 | Reproductive | [6] |

| Anas platyrhynchos (Mallard Duck) | NOAEL | < 46.4 | Reproductive | [6] |

Mammals

For mammals, this compound exhibits moderate acute toxicity via the oral route and low acute toxicity via dermal and inhalation pathways.[4] It is not considered to be a skin sensitizer, but its ester form can be.[4] The acid form is a severe eye irritant.[4][9] Longer-term studies on laboratory animals have identified the liver, kidneys, and red blood cells as target organs.[4] this compound is not found to be genotoxic, carcinogenic, or teratogenic.[4]

Table 5: Mammalian Toxicity of this compound

| Species | Endpoint | Value (mg/kg bw/day) | Type of Study | Reference |

| Rat | LD50 (Oral) | 400 - 800 | Acute | [6] |

| Rat | LD50 (Dermal) | > 4000 | Acute | [6] |

| Rat | LC50 (Inhalation) | > 5.6 | Acute | [6] |

| Rat | NOAEL | 4 | Chronic (2-year) | [6] |

| Dog | NOAEL | 3.5 | Chronic (1-year) | [5] |

Terrestrial Invertebrates

This compound is generally considered to have low toxicity to honeybees.[1][8] However, some data suggest a moderate acute contact risk.[2] Studies on the ester form (this compound 2-EHE) indicate that larvae may be more sensitive than adult bees.[9][10]

Table 6: Toxicity of this compound to Honeybees (Apis mellifera)

| Endpoint | Value (µ g/bee ) | Exposure Duration | Reference |

| Acute Oral LD50 | > 100 | 48 hours | [6] |

| Acute Contact LD50 | > 100 | 48 hours | [6] |

The toxicity of this compound to earthworms is rated as low to moderate.[1][2] Formal risk assessments have generally concluded a low risk to earthworms under representative use conditions.[5]

Table 7: Toxicity of this compound to Earthworms (Eisenia fetida)

| Endpoint | Value (mg/kg soil) | Exposure Duration | Reference |

| LC50 | > 500 | 14 days | [6] |

| NOEC (Reproduction) | 4.6 | 56 days | [6] |

Effects on Soil Microorganisms

This compound is not persistent in soil environments, with biotransformation being the primary route of degradation.[4] Studies show that its application can lead to an increase in bacterial diversity and stimulate the growth of specific microbial taxa capable of degrading the herbicide.[11] This is associated with an increased abundance of dioxygenase-encoding genes (rdpA, sdpA) that are involved in the breakdown of phenoxypropionate herbicides.[12] Degradation in soil is enantioselective, with microorganisms preferentially degrading the S-enantiomer.[11]

Table 8: Environmental Fate of this compound in Soil

| Parameter | Value | Conditions | Reference |

| Soil DT50 (Aerobic) | 2 - 9.6 days | Laboratory, 20°C | [6] |

| Soil Organic Carbon Partition Coefficient (Koc) | 10 - 103 mL/g | [6] |

Experimental Protocols

The toxicological data presented in this guide are derived from standardized tests, primarily following protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data are reliable, reproducible, and comparable across different laboratories.

Fish, Acute Toxicity Test (based on OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a short exposure period.[13]

-

Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).[3][14]

-